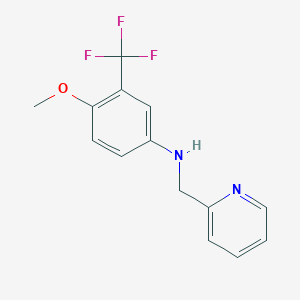

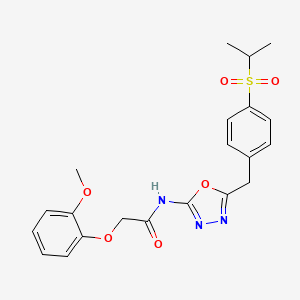

![molecular formula C14H15BrN2O3 B2553407 Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate CAS No. 2490406-87-4](/img/structure/B2553407.png)

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate" is a chemical entity that can be synthesized from related tert-butyl carbamate derivatives. These derivatives are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)amine from its tert-butyl carbamate derivative involves Suzuki cross-coupling reactions . Moreover, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy have been used to establish the structure of newly synthesized compounds . Additionally, computational methods such as density functional theory (DFT) can predict optimized geometric parameters and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a range of chemical reactions. Acid hydrolysis of N-tert-butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide leads to the formation of various hydrolysis products . Thionyl chloride-mediated synthesis can be used to prepare tert-butyl carbamate with Boc-involved neighboring group participation . Furthermore, these derivatives can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of an important intermediate for omisertinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The vibrational frequencies, bond lengths, and bond angles can be determined experimentally and theoretically, providing insights into the stability and reactivity of these compounds . The HOMO and LUMO energies, along with other molecular energy values, are also important for understanding the electronic properties relevant to their potential applications .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate and its derivatives are pivotal in the synthesis of various organic compounds. For instance, indium(III) halides have been demonstrated as highly efficient catalysts for the N-tert-butoxycarbonylation of amines using (Boc)2O, leading to the formation of N-tert-butylcarbamates in excellent yields under solvent-free conditions. This process is chemoselective and avoids competitive side reactions, highlighting the utility of tert-butylcarbamates in synthetic chemistry (Chankeshwara & Chakraborti, 2006).

Organic Synthesis Techniques

The compound and its related structures are used in organic synthesis, demonstrating their versatility. For example, tert-butyl carbazate, a related compound, serves as a precursor in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles derivatives, showcasing a wide range of applications from the preparation of amides to the synthesis of heterocyclic compounds with potential biological activities (Ghoneim & Mohamed, 2013).

Chemical Transformations

Chemical transformations utilizing tert-butylcarbamate derivatives enable the creation of complex molecules. A notable application is the synthesis of 3-aminopropanoic acid derivatives through enantioselective routes involving electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, demonstrating the compound's role in synthesizing β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Advanced Organic Chemistry

Further illustrating the compound's utility, studies on the reactivity of N-(3-thienyl)carbamates have used tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates for preparing thieno[3,2-b]pyrroles, showcasing advanced applications in the synthesis of heterocyclic compounds and exploring the nucleophilic participation of tert-butoxycarbonyl groups (Brugier, Outurquin, & Paulmier, 2001).

Propiedades

IUPAC Name |

tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-14(2,3)20-13(18)16-12-11(8-19-17-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTZBNNVYZZTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NOC=C1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[4-(4-bromophenyl)-1,2-oxazol-3-yl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

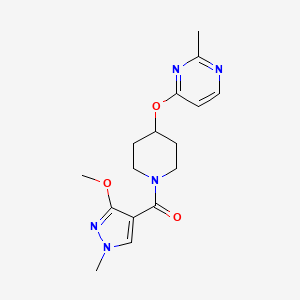

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

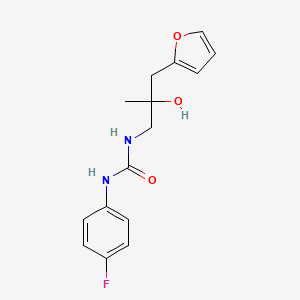

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)